N,N-Diethyl-3-nitrobenzenesulfonamide
Overview
Description
N,N-Diethyl-3-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a benzene ring, with two ethyl groups (-C2H5) attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of N,N-Diethylbenzenesulfonamide: The synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide typically begins with the nitration of N,N-Diethylbenzenesulfonamide. This process involves the reaction of N,N-Diethylbenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures (0-5°C). The nitration reaction introduces a nitro group at the meta position of the benzene ring, resulting in the formation of this compound.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used for the production of this compound. This involves the stepwise addition of nitrating agents to a reaction vessel containing N,N-Diethylbenzenesulfonamide under controlled temperature and stirring conditions. The reaction mixture is then quenched with water, and the product is isolated by filtration and purified by recrystallization.
Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor, where the nitration reaction occurs under controlled conditions. The product is continuously removed from the reactor, purified, and collected.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N-Diethyl-3-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2). Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or iron (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as halides or amines, typically under basic or acidic conditions.
Major Products:
Reduction: N,N-Diethyl-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N,N-Diethyl-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in sulfonamide metabolism.
Medicine:
Drug Development: this compound is explored for its potential use in the development of new therapeutic agents, particularly those targeting bacterial infections.
Industry:
Chemical Manufacturing: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Mechanism:
Enzyme Inhibition: N,N-Diethyl-3-nitrobenzenesulfonamide exerts its effects primarily through the inhibition of specific enzymes. The nitro group and sulfonamide group interact with the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its normal reaction.
Molecular Targets and Pathways:
Sulfonamide Metabolism: The compound targets enzymes involved in the metabolism of sulfonamides, disrupting their normal function and leading to the accumulation of sulfonamide intermediates.
Comparison with Similar Compounds
N,N-Diethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-3-nitrobenzenesulfonamide: Contains methyl groups instead of ethyl groups, which can affect its reactivity and solubility.
N,N-Diethyl-4-nitrobenzenesulfonamide: Has the nitro group at the para position, which can influence its chemical properties and reactivity.
Uniqueness:
Reactivity: The presence of both the nitro group and the sulfonamide group in N,N-Diethyl-3-nitrobenzenesulfonamide makes it highly reactive and versatile in various chemical reactions.
Applications: Its unique structure allows it to be used in a wide range of scientific research applications, from organic synthesis to enzyme inhibition studies.
Properties
IUPAC Name |
N,N-diethyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGKOBQIINJDJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282990 | |
Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-26-8 | |
Record name | 6335-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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